molecular formula C19H25N3O3S B2394942 1-Ethyl-4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione CAS No. 1706091-28-2

1-Ethyl-4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione

Cat. No. B2394942
CAS RN: 1706091-28-2
M. Wt: 375.49
InChI Key: BDEUDUIDTUIITM-UHFFFAOYSA-N
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Description

1-Ethyl-4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione, also known as ETTP, is a chemical compound that belongs to the class of thiazepine derivatives. It has been studied for its potential applications in scientific research due to its unique chemical structure and properties.

Scientific Research Applications

Anti-mycobacterial Applications

Piperazine and its analogues have been identified as crucial scaffolds in the development of anti-mycobacterial agents, particularly against Mycobacterium tuberculosis (MTB), including strains that are multidrug-resistant (MDR) and extremely drug-resistant (XDR). A comprehensive review highlights the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. This body of research offers insights for medicinal chemists aiming to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Use and Patent Review

Piperazine derivatives are recognized for their diverse therapeutic applications, including as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory agents. A patent review covering the period from 2010 to the present discusses various molecular designs incorporating piperazine, reflecting the broad potential and the significant interest in exploring piperazine-based molecules for drug discovery. This review suggests that modification of substituents on the piperazine ring can have a profound impact on the pharmacokinetic and pharmacodynamic properties of the resultant molecules, indicating the versatility of piperazine as a building block in drug discovery (Rathi et al., 2016).

Psychiatric and Mood Disorders

Piperazine derivatives are also pivotal in the treatment of psychiatric and mood disorders. Lurasidone, a novel benzisothiazole antipsychotic drug, exemplifies the application of piperazine derivatives in treating psychotic and major affective disorders. Research findings support the short-term efficacy of Lurasidone in schizophrenia and acute bipolar depression, highlighting its low risk of inducing weight gain, metabolic, or cardiac abnormalities. However, its potential for causing akathisia might be higher than other modern antipsychotics, underlining the need for further investigation in long-term usage and across other psychiatric conditions (Pompili et al., 2018).

Ethylene Inhibition in Agriculture

In the agricultural sector, the role of ethylene and its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), is critical in the ripening and senescence of fruits and vegetables. Research into ACC and ethylene biosynthesis, signaling, and physiology has revealed that these molecules have significant effects beyond their roles as precursors or hormones, influencing plant growth, stress susceptibility, and transport mechanisms. This knowledge can inform strategies to manage ethylene levels and responses in postharvest agriculture, contributing to the extension of shelf life and maintenance of produce quality (Van de Poel & Van Der Straeten, 2014).

properties

IUPAC Name

1-ethyl-4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]piperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-3-20-10-11-22(18(24)17(20)23)19(25)21-9-8-16(26-13-12-21)15-7-5-4-6-14(15)2/h4-7,16H,3,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEUDUIDTUIITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(SCC2)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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